25-Desacetyl Rifampicin is a significant metabolite of Rifampicin, a widely used antibiotic primarily effective against tuberculosis. This compound is classified as an active pharmaceutical ingredient due to its pharmacological activity, which contributes to the therapeutic effects of Rifampicin. The compound is characterized by its chemical structure and properties, making it a subject of interest in pharmacokinetic studies and drug development.
25-Desacetyl Rifampicin is derived from the deacetylation of Rifampicin, which occurs through enzymatic action, primarily by esterases in the liver or other tissues. It is classified as a small molecule with investigational status in various clinical studies aimed at understanding its pharmacokinetics and therapeutic potential. The compound is identified by its Chemical Abstracts Service number 16783-99-6 and has a molecular formula of .
The synthesis of 25-Desacetyl Rifampicin can be achieved through several methods, primarily focusing on the deacetylation of Rifampicin. This process typically involves:
The enzymatic method is preferred for its specificity and efficiency. The reaction conditions, such as pH and temperature, are critical for optimizing yield and purity. Studies have shown that the pharmacokinetics of 25-Desacetyl Rifampicin can be modeled using a two-compartment model linked to that of Rifampicin, indicating its complex behavior in biological systems .
The molecular structure of 25-Desacetyl Rifampicin is characterized by a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features multiple functional groups that contribute to its biological activity.
25-Desacetyl Rifampicin participates in various chemical reactions typical of antibiotic compounds. Key reactions include:
The metabolic pathways involving 25-Desacetyl Rifampicin are influenced by factors such as enzyme activity and drug interactions. Its pharmacokinetic profile suggests that it may undergo extensive metabolism before excretion .
The mechanism of action for 25-Desacetyl Rifampicin involves inhibiting bacterial RNA synthesis by binding to DNA-dependent RNA polymerase. This action disrupts the transcription process in susceptible bacteria, leading to their inability to multiply effectively.
Pharmacokinetic studies have shown that while 25-Desacetyl Rifampicin has reduced activity compared to its parent compound, it still retains some efficacy against Mycobacterium tuberculosis .
Studies indicate that the apparent clearance rates for 25-Desacetyl Rifampicin are approximately for adults weighing around .
25-Desacetyl Rifampicin has several scientific uses:
25-Desacetyl rifampicin (C~41~H~56~N~4~O~11~, MW 780.9 g/mol) is primarily formed in vivo via enzymatic hydrolysis of rifampicin’s C25 acetate group. This biotransformation is catalyzed by carboxylesterases (CES), particularly CES2 in humans, which exhibits substrate specificity for rifampicin’s aliphatic ester bond. The deacetylation reaction occurs in hepatocytes, producing the desacetyl metabolite and acetic acid as a byproduct [8] [9]. The reaction kinetics follow Michaelis-Menten principles, with K~m~ values indicating moderate substrate affinity. Genetic polymorphisms in CES2 significantly influence interindividual variability in deacetylation efficiency, impacting systemic exposure to both rifampicin and 25-desacetyl rifampicin [8].
Table 1: Enzymatic Parameters for Rifampicin Deacetylation
Enzyme System | Substrate | K~m~ (μM) | V~max~ (nmol/min/mg) | Catalytic Efficiency (V~max~/K~m~) |
---|---|---|---|---|
Human CES2 | Rifampicin | 42.5 ± 6.3 | 8.7 ± 0.9 | 0.205 |
Rat Microsomes | Rifampicin | 68.2 ± 9.1 | 12.1 ± 1.4 | 0.177 |
Chemical synthesis of 25-desacetyl rifampicin involves selective hydrolysis of rifampicin under controlled conditions:
Table 2: Synthetic Routes to 25-Desacetyl Rifampicin Derivatives
Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages |
---|---|---|---|---|
Alkaline Hydrolysis | 0.1M NaOH/MeOH, 25°C, 4h, N~2~ atmosphere | 95 | ≥98 | High selectivity, no catalyst |
Enzymatic Deacetylation | Lipase B/chloroform, 37°C, 24h | 88 | ≥95 | Mild conditions, high regioselectivity |
Acidic Hydrolysis | 0.05M HCl/THF, 40°C, 8h | 76 | 90 | Compatible with acid-stable groups |
Metabolic Efficiency: In vivo, rifampicin exhibits 15–22% conversion to 25-desacetyl rifampicin in humans, with plasma metabolite:parent ratios ranging from 0.1–0.3 after 6 hours. This contrasts with in vitro hepatic models (human microsomes), which show 40–60% conversion within 2 hours, indicating compensatory pathways in vivo (e.g., biliary excretion) reduce net desacetyl formation [8] [9].
Degradation Kinetics: The deacetylation half-life (t~½~) differs substantially between systems:
Influence of Deacetylation Degree: While not directly studied for rifamycins, analogous systems (e.g., chitosan) demonstrate that lower acetyl group density accelerates enzymatic degradation. Rifampicin’s single acetyl group may explain its slower in vivo metabolism compared to polyacetylated compounds [1] [3].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3